molecular formula C16H31NO5Si B8628443 MFCD11847840

MFCD11847840

Cat. No.: B8628443
M. Wt: 345.51 g/mol
InChI Key: JUOLQJALRNXSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD11847840 is a complex organic compound that features both a tert-butoxycarbonyl (Boc) protecting group and a tert-butyldimethylsilyloxy (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD11847840 typically involves multiple steps:

    Starting Material: The synthesis often begins with L-proline, a naturally occurring amino acid.

    Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Hydroxyl Group Protection: The hydroxyl group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.

    Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up using continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

MFCD11847840 undergoes several types of chemical reactions:

    Deprotection Reactions: The Boc and TBDMS groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc) or fluoride ions (e.g., tetrabutylammonium fluoride for TBDMS).

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the silyl-protected hydroxyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal, tetrabutylammonium fluoride (TBAF) for TBDMS removal.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Deprotected Amino Acid: Removal of Boc and TBDMS groups yields the free amino acid.

    Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.

    Protecting Group Chemistry: Utilized in protecting group strategies to temporarily mask reactive functional groups during multi-step synthesis.

Biology and Medicine

    Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.

Industry

    Material Science: Applied in the synthesis of advanced materials with specific functional properties.

    Catalysis: Used as a ligand or catalyst in various chemical transformations.

Mechanism of Action

The mechanism of action of MFCD11847840 is primarily related to its role as a protecting group in organic synthesis. The Boc and TBDMS groups protect the amino and hydroxyl functionalities, respectively, preventing unwanted side reactions. Upon deprotection, the free amino acid or its derivatives can participate in further chemical reactions, enabling the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: Lacks the TBDMS group, making it less protected.

    (2S,4R)-1-(Tert-butoxycarbonyl)-4-(trimethylsilyloxy)pyrrolidine-2-carboxylic acid: Uses a trimethylsilyl group instead of TBDMS, offering different steric and electronic properties.

Uniqueness

    Dual Protection: The presence of both Boc and TBDMS groups provides dual protection, making it highly versatile in multi-step synthesis.

    Stability: The TBDMS group offers greater stability compared to other silyl protecting groups, making it suitable for harsh reaction conditions.

This compound’s unique combination of protecting groups and its versatility in synthesis make it a valuable tool in both academic research and industrial applications.

Properties

Molecular Formula

C16H31NO5Si

Molecular Weight

345.51 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H31NO5Si/c1-15(2,3)21-14(20)17-10-11(9-12(17)13(18)19)22-23(7,8)16(4,5)6/h11-12H,9-10H2,1-8H3,(H,18,19)

InChI Key

JUOLQJALRNXSKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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